molecular formula C32H36N4O6S2 B2843218 4-(diethylsulfamoyl)-N-{3-[4-(diethylsulfamoyl)benzamido]naphthalen-2-yl}benzamide CAS No. 315232-52-1

4-(diethylsulfamoyl)-N-{3-[4-(diethylsulfamoyl)benzamido]naphthalen-2-yl}benzamide

Cat. No.: B2843218
CAS No.: 315232-52-1
M. Wt: 636.78
InChI Key: FIHSNNCIVZNWEH-UHFFFAOYSA-N
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Description

4-(diethylsulfamoyl)-N-{3-[4-(diethylsulfamoyl)benzamido]naphthalen-2-yl}benzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple functional groups, including sulfonamide and benzamide, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-{3-[4-(diethylsulfamoyl)benzamido]naphthalen-2-yl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core naphthalene structure, followed by the introduction of the benzamide and sulfonamide groups. Key reagents and catalysts are used to facilitate these transformations, ensuring high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)-N-{3-[4-(diethylsulfamoyl)benzamido]naphthalen-2-yl}benzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

4-(diethylsulfamoyl)-N-{3-[4-(diethylsulfamoyl)benzamido]naphthalen-2-yl}benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-{3-[4-(diethylsulfamoyl)benzamido]naphthalen-2-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 4-(diethylsulfamoyl)benzamide
  • Naphthalene-2-yl benzamide
  • Diethylsulfamoyl naphthalene derivatives

Uniqueness

4-(diethylsulfamoyl)-N-{3-[4-(diethylsulfamoyl)benzamido]naphthalen-2-yl}benzamide stands out due to its unique combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[3-[[4-(diethylsulfamoyl)benzoyl]amino]naphthalen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N4O6S2/c1-5-35(6-2)43(39,40)27-17-13-23(14-18-27)31(37)33-29-21-25-11-9-10-12-26(25)22-30(29)34-32(38)24-15-19-28(20-16-24)44(41,42)36(7-3)8-4/h9-22H,5-8H2,1-4H3,(H,33,37)(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHSNNCIVZNWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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